molecular formula C17H20N4O4S B7536823 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide

Numéro de catalogue B7536823
Poids moléculaire: 376.4 g/mol
Clé InChI: OLAIZJUJPHKJPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(Methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied in scientific research. It was first discovered by GlaxoSmithKline and has shown promising results in various preclinical studies.

Mécanisme D'action

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is a selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell survival, growth, and proliferation. By inhibiting the AKT pathway, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide induces apoptosis in cancer cells and reduces inflammation in animal models. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide induces apoptosis by inhibiting the AKT pathway. In animal models of inflammation, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide reduces the production of pro-inflammatory cytokines. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is its selectivity for the AKT pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is its relatively low solubility, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for the study of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide. One area of research is the development of more potent and selective inhibitors of the AKT pathway. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide could be studied for its potential use in combination with other drugs for the treatment of cancer and inflammation. Finally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide could be studied for its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is a promising small molecule inhibitor that has shown potential in preclinical studies for its use in various diseases, including cancer, inflammation, and neurological disorders. Its selectivity for the AKT pathway makes it a useful tool for studying the role of this pathway in disease, and its low toxicity makes it a promising candidate for further development.

Méthodes De Synthèse

The synthesis of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide involves a multi-step process that includes the reaction of 3-bromo-N-(6-morpholin-4-ylpyridin-3-yl)benzamide with methanesulfonamide in the presence of a base, followed by the addition of a palladium catalyst to form the final product. The yield of the synthesis is around 50%, and the purity of the compound is typically greater than 95%.

Applications De Recherche Scientifique

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been extensively studied in preclinical research for its potential use in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-26(23,24)20-14-4-2-3-13(11-14)17(22)19-15-5-6-16(18-12-15)21-7-9-25-10-8-21/h2-6,11-12,20H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAIZJUJPHKJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.